

# physiological concentrations of butyryl-lcarnitine in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Butyryl-L-carnitine |           |
| Cat. No.:            | B1668139            | Get Quote |

An In-depth Technical Guide on the Physiological Concentrations of **Butyryl-L-carnitine** in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological concentrations of **butyryl-L-carnitine** in human plasma, detailed methodologies for its quantification, and its role in metabolic pathways.

### **Quantitative Data Presentation**

The physiological concentrations of **butyryl-L-carnitine** (C4-carnitine) in human plasma can vary based on age. The following table summarizes the reference ranges from various studies. It is important to note that values may differ slightly between laboratories due to variations in methodology and instrumentation.



| Age Group                              | Concentration Range (nmol/mL)             | Concentration<br>Range (µM) | Reference(s) |
|----------------------------------------|-------------------------------------------|-----------------------------|--------------|
| Newborns (≤ 7 days)                    | < 0.46                                    | < 0.46                      | [1]          |
| Newborns (1 day)                       | 0.15 - 0.58 (2.5th-<br>97.5th percentile) | 0.15 - 0.58                 | [2][3]       |
| Newborns (2 days)                      | 0.21 - 0.73 (2.5th-<br>97.5th percentile) | 0.21 - 0.73                 | [2][3]       |
| Newborns (3 days)                      | 0.24 - 0.82 (2.5th-<br>97.5th percentile) | 0.24 - 0.82                 | [2][3]       |
| Infants/Children (8<br>days - 7 years) | < 1.06                                    | < 1.06                      | [1]          |
| Adults (> 8 years)                     | < 0.83                                    | < 0.83                      | [1]          |
| All Ages                               | 0.00 - 0.60                               | 0.00 - 0.60                 | [4]          |
| Not Specified                          | < 0.47                                    | < 0.47                      | [5]          |

Note: 1 nmol/mL is equivalent to 1  $\mu$ M.

## **Experimental Protocols**

The quantification of **butyryl-L-carnitine** and other acylcarnitines in human plasma is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a detailed methodology synthesized from established protocols.[6][7][8][9]

### **Sample Preparation**

- Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin). Centrifuge the blood sample to separate the plasma. Store the plasma at -80°C until analysis.
- Protein Precipitation: To a small volume of plasma (e.g., 10-100 μL), add a threefold volume of cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-



#### butyryl-L-carnitine).

- Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Derivatization (Butylation):
  - Dry the supernatant under a stream of nitrogen gas.
  - Reconstitute the dried extract in a solution of 3N HCl in n-butanol.
  - Incubate the mixture at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters. This derivatization step enhances their chromatographic retention and ionization efficiency.
  - Dry the butylated sample again under nitrogen.
- Reconstitution: Reconstitute the final dried residue in the initial mobile phase (e.g., 100 μL of methanol/water) for LC-MS/MS analysis.

### LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used for the separation of acylcarnitine butyl esters.
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
  - Gradient Elution: A gradient elution is employed to separate the different acylcarnitines based on their chain length and polarity. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.



- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitine butyl esters.
  - Scan Mode: The analysis is performed in the precursor ion scan mode or Multiple Reaction Monitoring (MRM) mode.
    - Precursor Ion Scan: The mass spectrometer is set to detect all parent ions that fragment to a specific daughter ion characteristic of carnitine and its derivatives (m/z 85 or m/z 99 for butylated carnitines).
    - MRM: Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard for highly sensitive and specific quantification.
       For butyryl-L-carnitine butyl ester, this would be a specific mass transition.
  - Quantification: The concentration of butyryl-L-carnitine in the plasma sample is
    determined by comparing the peak area ratio of the analyte to its stable isotope-labeled
    internal standard against a calibration curve prepared with known concentrations of the
    analyte.

## Signaling Pathways and Metabolic Role

**Butyryl-L-carnitine** is an intermediate in fatty acid metabolism. Its primary role is to facilitate the transport of short-chain fatty acids, specifically butyrate, into the mitochondria for subsequent energy production via β-oxidation.

#### **Fatty Acid Transport and β-Oxidation**

The following diagram illustrates the pathway for the transport of butyryl-CoA into the mitochondrial matrix and its entry into the  $\beta$ -oxidation cycle.





Click to download full resolution via product page

Caption: Transport of Butyryl-CoA into Mitochondria.

### **Inhibition of the Carnitine Transporter OCTN2**

**Butyryl-L-carnitine** has been shown to be a potent competitive inhibitor of the organic cation/carnitine transporter 2 (OCTN2).[10][11] OCTN2 is the primary transporter responsible for the uptake of L-carnitine from the diet into intestinal cells and for the reabsorption of L-carnitine in the kidneys. Inhibition of OCTN2 by **butyryl-L-carnitine** can therefore impact systemic L-carnitine homeostasis.

The following diagram illustrates the inhibitory effect of **butyryl-L-carnitine** on the OCTN2 transporter.





Click to download full resolution via product page

Caption: Inhibition of OCTN2 by Butyryl-L-carnitine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Acylcarnitine Profile [healthcare.uiowa.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 4. slchlabtestquide.bjc.org [slchlabtestquide.bjc.org]
- 5. uncmedicalcenter.org [uncmedicalcenter.org]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and oddnumbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and oddnumbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physiological concentrations of butyryl-l-carnitine in human plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668139#physiological-concentrations-of-butyryl-l-carnitine-in-human-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com